

Application Notes and Protocols for SFNGGP-NH2 in Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SFNGGP-NH2, a hexapeptide with the amino acid sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2, is a synthetic peptide of interest in various research fields.[1][2] Its chemical formula is C25H36N8O8, and it has a monoisotopic mass of 576.2653 g/mol .[3] This peptide is known to act as an agonist for Protease-Activated Receptor 1 (PAR1) and 3 (PAR3), playing a role in physiological processes such as blood pressure regulation, coagulation, and fibrinolysis.[3]

Mass spectrometry is an essential analytical technique for the characterization and quantification of synthetic peptides like **SFNGGP-NH2**.[4][5][6] This document provides detailed application notes and protocols for the analysis of **SFNGGP-NH2** using mass spectrometry, including sample preparation, instrumental analysis, and data interpretation.

Data Presentation

Table 1: Physicochemical Properties of SFNGGP-NH2



Property	Value
Sequence	H-Ser-Phe-Asn-Gly-Gly-Pro-NH2
Molecular Formula	C25H36N8O8
Average Molecular Weight	576.61 g/mol [3]
Monoisotopic Mass	576.2653 Da
CAS Number	261521-21-5[3]

Table 2: Predicted Monoisotopic Masses of Common

Adducts of SFNGGP-NH2

Ion Species	Predicted m/z	Notes
[M+H]+	577.2726	Primary ion in positive mode ESI.
[M+Na]+	599.2545	Common sodium adduct.[7]
[M+K]+	615.2285	Common potassium adduct.
[M+2H]2+	289.1400	Doubly charged ion, may be observed.

Table 3: Predicted Major Fragment Ions (b and y ions) for SFNGGP-NH2

The presence of a proline residue significantly influences peptide fragmentation in mass spectrometry, often leading to enhanced cleavage at the N-terminal side of the proline.[8][9][10]



b-ions	Predicted m/z	y-ions	Predicted m/z
b1	88.0393 (Ser)	y1	115.0873 (Pro-NH2)
b2	235.0922 (Ser-Phe)	y2	172.1088 (Gly-Pro- NH2)
b3	349.1351 (Ser-Phe- Asn)	у3	229.1303 (Gly-Gly- Pro-NH2)
b4	406.1566 (Ser-Phe- Asn-Gly)	y4	343.1732 (Asn-Gly- Gly-Pro-NH2)
b5	463.1781 (Ser-Phe- Asn-Gly-Gly)	y5	490.2261 (Phe-Asn- Gly-Gly-Pro-NH2)

Experimental Protocols Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

- Reconstitution: Dissolve the lyophilized SFNGGP-NH2 peptide in a suitable solvent. A
 common starting point is 0.1% formic acid in water to ensure efficient protonation for
 electrospray ionization (ESI).[7] For hydrophobic peptides, the addition of a small amount of
 acetonitrile may be necessary.
- Concentration: Prepare a stock solution of the peptide (e.g., 1 mg/mL). From this stock, create a series of dilutions to determine the optimal concentration for your instrument, typically in the low micromolar to nanomolar range.
- Desalting: If the peptide sample contains high concentrations of salts from synthesis or purification, desalting is recommended. This can be achieved using a C18 ZipTip or a similar reversed-phase cleanup method to improve the quality of the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis



LC-MS is a powerful technique for the analysis of synthetic peptides, providing separation and identification.[4][11]

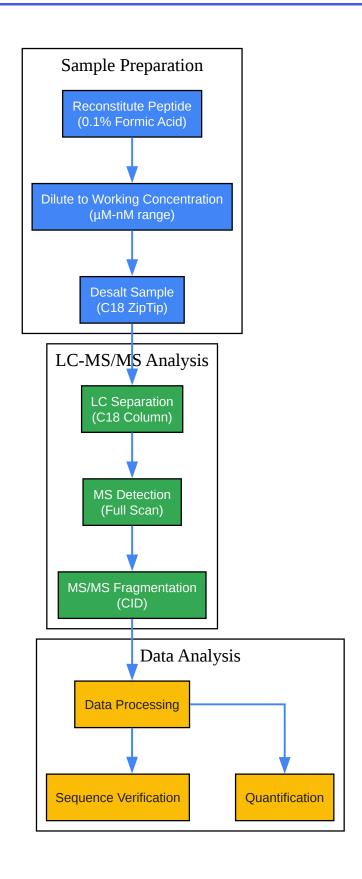
- Chromatographic Column: A C18 reversed-phase column is a good starting point for peptide separations.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it over time to elute the peptide. The gradient should be optimized based on the specific peptide and column.
- Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 μ L/min for analytical scale columns.
- Injection Volume: 1-10 μL, depending on the sample concentration and instrument sensitivity.

Mass Spectrometer Settings (ESI-MS/MS)

- Ionization Mode: Positive ion mode is preferred for peptides as they readily accept protons.
- Full Scan MS: Acquire a full scan to identify the precursor ion (e.g., [M+H]+ at m/z 577.2726).
- Tandem MS (MS/MS): Perform MS/MS on the precursor ion to generate fragment ions for sequence confirmation.
 - Collision Energy: The collision energy should be optimized to obtain a rich fragmentation spectrum. This will vary depending on the instrument.
 - Activation Method: Collision-Induced Dissociation (CID) is a common method for peptide fragmentation.

Mandatory Visualizations

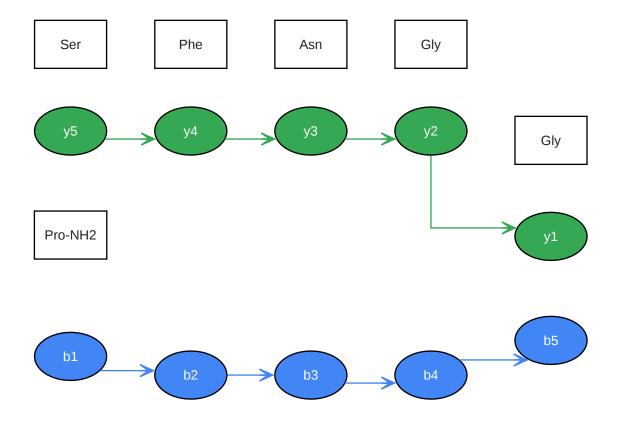




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Caption: Experimental workflow for the mass spectrometric analysis of **SFNGGP-NH2**.





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